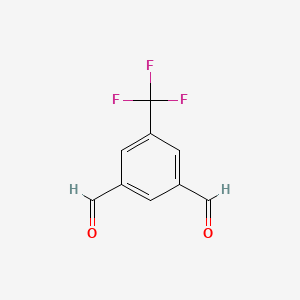
5-(Trifluoromethyl)isophthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)isophthalaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to an isophthalaldehyde structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often require a base, such as cesium fluoride, to facilitate the formation of the trifluoromethyl group .
Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)isophthalaldehyde may utilize continuous flow chemistry techniques to enhance efficiency and scalability. This approach allows for precise control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)isophthalaldehyde can undergo various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases or nucleophiles.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Trifluoromethyl)isophthalaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-(Trifluoromethyl)isophthalaldehyde exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved efficacy in pharmaceutical applications . The aldehyde groups can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .
Comparison with Similar Compounds
Isophthalaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3,5-Bis(trifluoromethyl)benzaldehyde: Contains two trifluoromethyl groups, leading to increased electron-withdrawing effects and altered reactivity compared to 5-(Trifluoromethyl)isophthalaldehyde.
Uniqueness: this compound is unique due to the presence of a single trifluoromethyl group, which provides a balance between electron-withdrawing effects and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H5F3O2 |
|---|---|
Molecular Weight |
202.13 g/mol |
IUPAC Name |
5-(trifluoromethyl)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)8-2-6(4-13)1-7(3-8)5-14/h1-5H |
InChI Key |
UZMRPBCAWFNNDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C=O)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


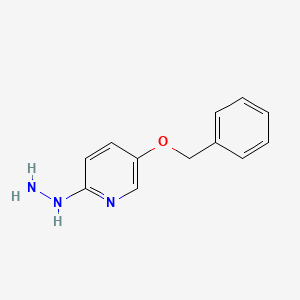
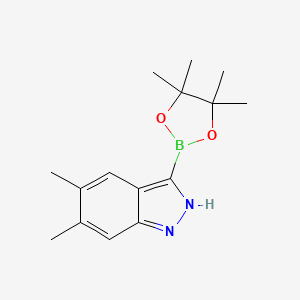
![2-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B14779554.png)
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14779571.png)
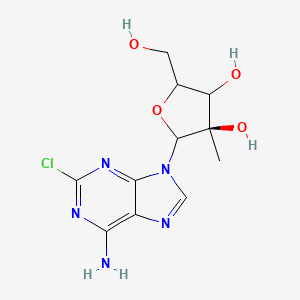
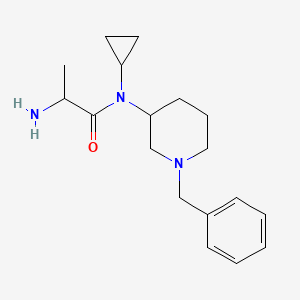
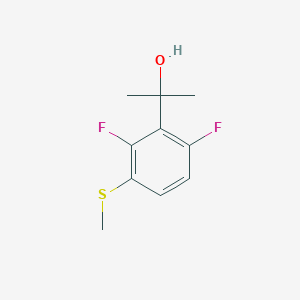

![(13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14779593.png)

![[(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol](/img/structure/B14779605.png)
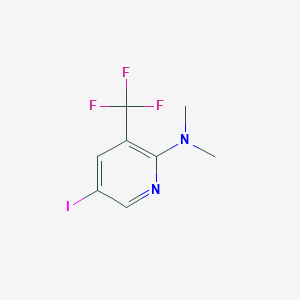
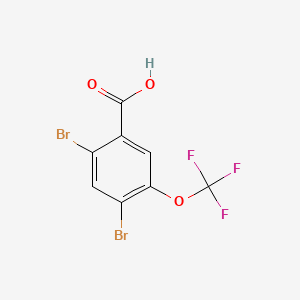
![2-[2-[[1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B14779633.png)
